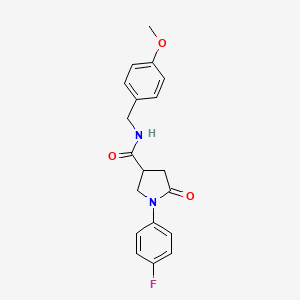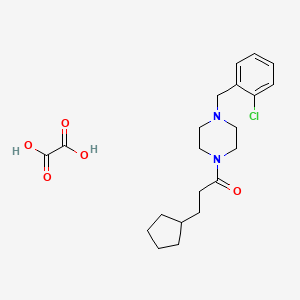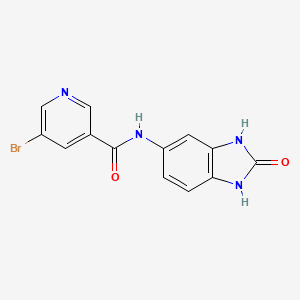![molecular formula C17H12N6O4S B4015118 1-(4-nitrophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4015118.png)
1-(4-nitrophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione
説明
Synthesis Analysis
The synthesis of related nitrophenyl compounds involves complex organic reactions that can include nucleophilic substitution reactions, ring-opening reactions to produce intermediates, and cyclization reactions to form the desired product. Studies have shown efficient methods for synthesizing nitrophenyl derivatives through reactions such as pyridinolysis of thiobenzoates and ring opening of thiadiazole to produce thioketene intermediates, which further react to form complex structures (Castro et al., 2004) (Androsov & Neckers, 2007).
Molecular Structure Analysis
The molecular structure of related nitrophenyl derivatives has been analyzed through crystallography, showcasing dihedral angles, torsion angles, and intramolecular interactions that influence the molecule's stability and reactivity. For example, detailed structural analysis of nitrophenyl-pyrrolidinone compounds reveals significant differences in dihedral angles between core components, highlighting the structural diversity within this class of compounds (Gutiérrez et al., 2011).
Chemical Reactions and Properties
Nitrophenyl compounds participate in a variety of chemical reactions, including nucleophilic substitution, which can be influenced by the basicity of reactants and the presence of electron-withdrawing or electron-donating groups. The reactivity and selectivity principles observed in these reactions are crucial for understanding and optimizing synthetic pathways (Koh, Han, & Lee, 1999).
Physical Properties Analysis
The physical properties of nitrophenyl compounds, such as density, melting points, and solubility, are critical for their application in various fields. These properties are often influenced by the compound's molecular structure, including the orientation of nitro groups and the overall molecular geometry. Research has demonstrated that nitrophenyl derivatives exhibit a range of physical properties that can be tailored through synthetic modifications (Low et al., 2000).
Chemical Properties Analysis
The chemical properties of "1-(4-nitrophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione" and related compounds, including reactivity, stability, and interaction with other molecules, are shaped by their functional groups and molecular structure. Studies on similar compounds have explored their behavior in chemical reactions, highlighting the importance of nitro and phenyl groups in determining their chemical behavior and potential applications (Camiolo et al., 2003).
特性
IUPAC Name |
1-(4-nitrophenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O4S/c24-15-10-14(16(25)21(15)11-6-8-13(9-7-11)23(26)27)28-17-18-19-20-22(17)12-4-2-1-3-5-12/h1-9,14H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYSEBSALRMGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])SC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-nitrophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxyethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4015041.png)
![1-(3-methoxybenzoyl)-4-[4-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4015048.png)
![N-(1-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B4015054.png)



![N-{2-[4-(2-fluorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B4015091.png)
![1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4015105.png)
![3-[(dimethylamino)methyl]-1-methylthieno[3,4-c][2]benzothiepin-10(5H)-one sulfate](/img/structure/B4015111.png)
![1-[4-(methylthio)benzyl]-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B4015112.png)

![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4015122.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4015132.png)
![N-(3-chloro-2-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4015138.png)